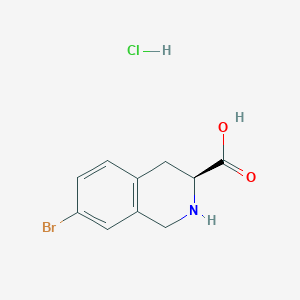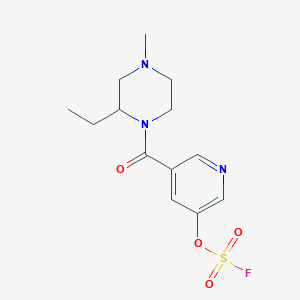![molecular formula C14H17N3OS B2470357 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 309268-48-2](/img/structure/B2470357.png)
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one” is a compound that has been synthesized in various studies . It is a hybrid compound consisting of benzothiazole and piperazine moieties . This compound has been characterized by IR, NMR, MS spectral data, and X-ray diffraction .
Synthesis Analysis
The synthesis of this compound has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . An efficient eco-friendly microwave-assisted synthesis of this compound has been reported .Molecular Structure Analysis
The crystal structure of this compound demonstrated a conventional chair conformation for the piperazine ring . The structure was fully characterized by IR, NMR, MS spectral data, and X-ray diffraction .Chemical Reactions Analysis
The compound was synthesized through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene . The reactions were greatly accelerated using microwave irradiation .Aplicaciones Científicas De Investigación
DNA Minor Groove Binding
The compound 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one is structurally related to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. Hoechst 33258 and its analogs are widely utilized in cell biology for chromosome and nuclear staining, DNA content analysis, and plant chromosome studies due to their ability to penetrate cells readily. These compounds serve as models for understanding DNA sequence recognition and binding, highlighting the potential for similar applications of this compound in cellular biology and genetic research (Issar & Kakkar, 2013).
Therapeutic Applications and Drug Design
Benzothiazole Derivatives in Drug Discovery
Benzothiazole, a core structure in this compound, is a versatile scaffold in pharmaceuticals. Benzothiazole derivatives have exhibited a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The 2-arylbenzothiazole moiety, in particular, shows potential as an antitumor agent, with several benzothiazole-containing compounds being clinically used for treating various diseases. The simplicity and versatility of the benzothiazole structure facilitate the development of chemical libraries, underscoring its significance in drug discovery and design (Kamal, Hussaini Syed & Malik Mohammed, 2015).
Benzothiazole's Pharmacological Diversity
The benzothiazole scaffold is integral to numerous bioactive molecules, displaying a wide range of pharmacological activities. Compounds containing the benzothiazole ring have been associated with antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, and anthelmintic activities. Substitutions on the benzothiazole moiety, particularly on the C-2 and C-6 carbon atoms, contribute to its diverse biological activities, emphasizing the importance of the benzothiazole structure in medicinal chemistry and the potential of its derivatives, including this compound, in various therapeutic areas (Bhat & Belagali, 2020).
Antimicrobial and Antitumor Properties
Antibacterial and Antitumor Potential
The benzothiazole nucleus, a part of the compound's structure, is featured in a range of bioactive compounds with notable antibacterial and antitumor properties. Benzothiazole and its derivatives have been used therapeutically to treat various diseases. Recent advances in the field have highlighted the emerging significance of 2-arylbenzothiazoles as antitumor agents. The promising biological profiles and synthetic accessibility of these compounds have driven their development as potential chemotherapeutics (Ahmed et al., 2012).
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.
Mode of Action
Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by acting as antagonists . This means they bind to these receptors and block their activation, thereby inhibiting the effects of dopamine and serotonin.
Biochemical Pathways
By acting as a dopamine and serotonin antagonist, it can be inferred that it may influence the dopaminergic and serotonergic pathways . These pathways are involved in various physiological processes, including mood regulation, reward, sleep, and appetite.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have shown antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-13(18)16-7-9-17(10-8-16)14-15-11-5-3-4-6-12(11)19-14/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZMDCYFJKWNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)
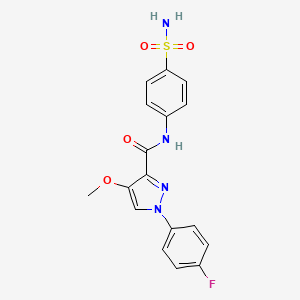
![5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470277.png)
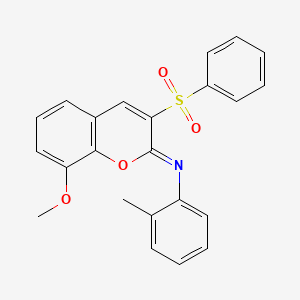

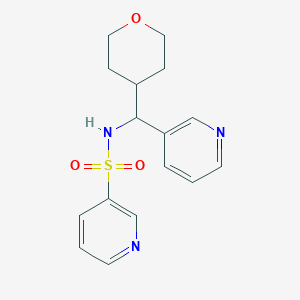
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)
![1-[4-(1-Azaspiro[3.3]heptane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2470285.png)
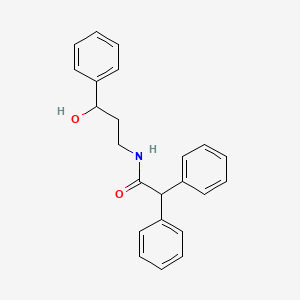
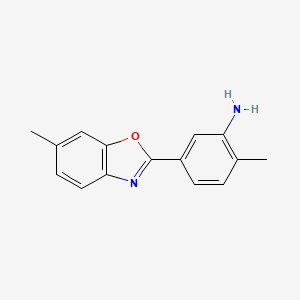
![3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470291.png)
![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2470293.png)
